2-Bromo-3,4,5-trimethoxybenzoic acid

Overview

Description

Molecular Structure Analysis

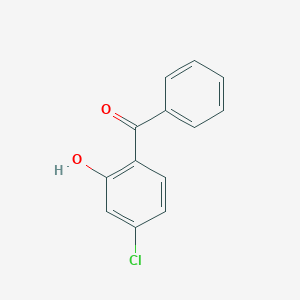

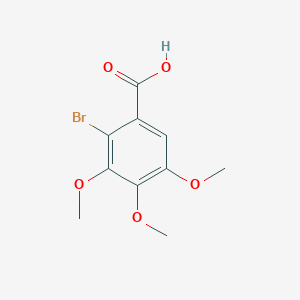

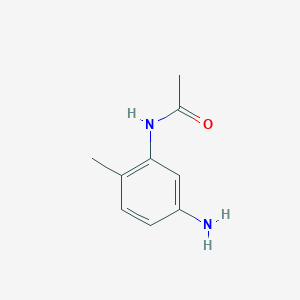

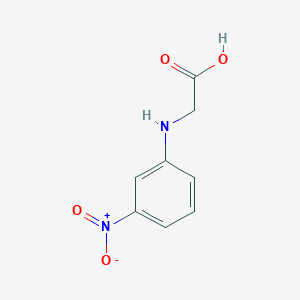

The molecular structure of 2-Bromo-3,4,5-trimethoxybenzoic acid consists of a benzene ring substituted with a bromo group at the 2nd position and methoxy groups at the 3rd, 4th, and 5th positions . The carboxylic acid group is attached to the benzene ring at the 1st position .Physical And Chemical Properties Analysis

2-Bromo-3,4,5-trimethoxybenzoic acid is a white to beige fine crystalline powder . Its molecular weight is 291.1 .Scientific Research Applications

Metabolic Pathways and Toxicity Studies

- Metabolic Pathways in Various Species: A study on 4-Bromo-2,5-dimethoxyphenethylamine, a related compound to 2-Bromo-3,4,5-trimethoxybenzoic acid, shows the identification of main metabolic pathways and possible toxic effects in humans and other species. The study found oxidative deamination and demethylation as key processes in metabolism, leading to various metabolites including 4-bromo-2,5-dimethoxybenzoic acid (Carmo et al., 2005) (Carmo et al., 2005).

Chemical Properties and Solubility

- Solute Descriptors in Organic Solvents: A spectroscopic study determined the solute descriptors for monomeric 3,4,5-trimethoxybenzoic acid in various organic solvents. This study is relevant to understanding the solubility and chemical behavior of similar compounds like 2-Bromo-3,4,5-trimethoxybenzoic acid in organic environments (Hart et al., 2018) (Hart et al., 2018).

Synthesis and Transformation

- Synthetic Processes Involving Trimethoxybenzoic Acid Derivatives: Research on the synthesis of 3,4,5-trimethoxyphenyllithium, a compound structurally related to 2-Bromo-3,4,5-trimethoxybenzoic acid, demonstrated its utility in forming carbon-carbon bonds, indicating potential applications in synthesizing related compounds (Hoye & Kaese, 1982) (Hoye & Kaese, 1982).

Environmental Impact and Degradation

- Biodegradation by Bacteria: Pseudomonas putida, when grown using 3,4,5-trimethoxybenzoic acid, showed the ability to oxidize this compound, revealing insights into the environmental degradation and biotransformation pathways of similar compounds like 2-Bromo-3,4,5-trimethoxybenzoic acid (Donnelly & Dagley, 1980) (Donnelly & Dagley, 1980).

Physicochemical Properties

- Thermodynamics and Structural Analysis: Studies on the physical properties such as enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid provide insights into the thermodynamic behavior of structurally similar compounds like 2-Bromo-3,4,5-trimethoxybenzoic acid (Roux et al., 2001) (Roux et al., 2001).

Applications in Material Science

- Light-Induced Heterogeneous Ozone Processing: The study of light-induced reactions of 3,4,5-trimethoxybenzaldehyde, a related compound, with ozone on silica particles, provides insights into potential applications of 2-Bromo-3,4,5-trimethoxybenzoic acid in material science and environmental chemistry (Net, Gligorovski, & Wortham, 2010) (Net, Gligorovski, & Wortham, 2010).

Safety and Hazards

2-Bromo-3,4,5-trimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The relevant paper retrieved is “Tetrahedron Letters, 34, p. 931, 1993 DOI: 10.1016/S0040-4039 (00)77457-0” which discusses the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid .

properties

IUPAC Name |

2-bromo-3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPVHYYPCTFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310373 | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,5-trimethoxybenzoic acid | |

CAS RN |

23346-82-9 | |

| Record name | 23346-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23346-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)